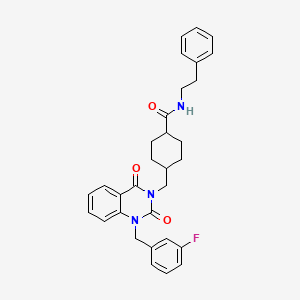![molecular formula C21H19N3O4 B14996542 1,3-dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14996542.png)
1,3-dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves the reaction of 6-amino-1,3-dimethyluracil with aliphatic aldehydes under heating in formic acid . This reaction yields a mixture of products, including the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the product. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro compounds.
科学研究应用
1,3-Dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its biological effects.
作用机制
The mechanism of action of 1,3-dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core and has been studied for its antitubercular properties.
Pyrazolo[3,4-d]pyrimidine: Known for its antimicrobial and antitumor activities.
Pyrano[2,3-d]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
1,3-Dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-(3-phenoxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C21H19N3O4/c1-23-19-18(20(26)24(2)21(23)27)16(12-17(25)22-19)13-7-6-10-15(11-13)28-14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3,(H,22,25) |
InChI 键 |
RZRDSJNMLMOPHV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14996465.png)
![(3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B14996472.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996478.png)
![N-(3-methoxypropyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B14996488.png)
![8-(2-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996490.png)
![3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996497.png)
![5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996501.png)

![1-(3,4-dimethylphenyl)-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14996519.png)


![3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B14996532.png)
![N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide](/img/structure/B14996536.png)
![5-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14996554.png)
